(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C25H16ClN3O4 and its molecular weight is 457.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chlorophenyl)-4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1,3-oxazol-5(4H)-one is 457.0829337 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
π-Hole Tetrel Bonding Interactions
A study by Ahmed et al. (2020) reports on the synthesis and characterization of triazole derivatives that include α-ketoester functionality and phenyl substituents. The compounds demonstrate π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis and DFT calculations. This research provides insights into how the structure and substituents of rings influence molecular interactions and stability, relevant to the design of molecules with specific bonding characteristics.
Catalytic Activity of Metal Complexes
Bernando et al. (2015) described the catalytic activity of oxo-rhenium complexes with heterocyclic ligands in the reduction of nitrobenzaldehyde, resulting in high yields of nitrobenzyl alcohol. This study, detailed in Tetrahedron Letters, highlights the potential of using metal complexes for catalytic reduction reactions, which could be relevant for synthesizing compounds with nitrobenzyl functionalities.
Synthesis and Biological Activity Studies
The synthesis and investigation of novel heterocyclic compounds derived from specific hydrazide starting compounds, as studied by Bekircan et al. (2015), involve the evaluation of their lipase and α-glucosidase inhibition activities. This research, published in the Journal of Enzyme Inhibition and Medicinal Chemistry, demonstrates the potential of heterocyclic compounds in therapeutic applications, particularly in targeting enzymes relevant to metabolic diseases.
Properties
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O4/c26-21-7-3-1-6-20(21)24-27-22(25(30)33-24)13-17-15-28(23-8-4-2-5-19(17)23)14-16-9-11-18(12-10-16)29(31)32/h1-13,15H,14H2/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHYBIFKZAJKJ-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C4C(=O)OC(=N4)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.